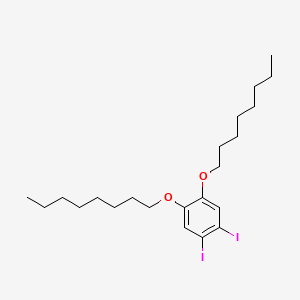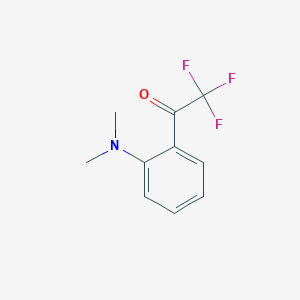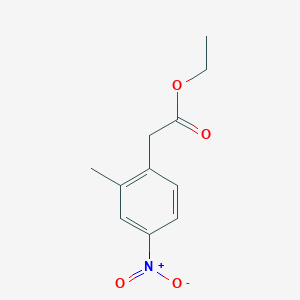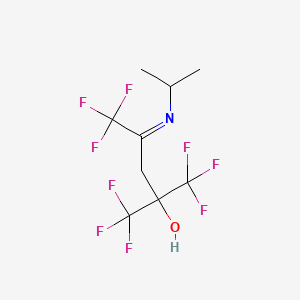
Hexamethylguanidinium trifluoromethanolate, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylguanidinium trifluoromethanolate is an organic salt that utilizes the hexamethylguanidinium cation . It is a key component in the synthesis and characterization of new solid-state electrolytes, which are crucial for the development of safer and more reliable electrochemical energy storage technologies .
Synthesis Analysis
The synthesis of Hexamethylguanidinium trifluoromethanolate involves the use of the hexamethylguanidinium cation with different anions . The process includes an in-depth characterization of a range of new Organic Ionic Plastic Crystals (OIPCs) utilizing the hexamethylguanidinium cation .Molecular Structure Analysis
The molecular structure of Hexamethylguanidinium trifluoromethanolate is complex and involves the hexamethylguanidinium cation . The cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .Chemical Reactions Analysis
The chemical reactions involving Hexamethylguanidinium trifluoromethanolate are primarily related to its role in the synthesis of new solid-state electrolytes . The reactions involve the hexamethylguanidinium cation with different anions .Physical And Chemical Properties Analysis
The physical and chemical properties of Hexamethylguanidinium trifluoromethanolate have been investigated in depth . These investigations have included the thermal, structural, transport properties, and free volume in the different salts .Applications De Recherche Scientifique
Hexamethylguanidinium trifluoromethanolate, 97% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of peptides, proteins, and other organic compounds, and it is also used in the production of pharmaceuticals, cosmetics, and other consumer products. In addition, Hexamethylguanidinium trifluoromethanolate, 97% is used in the study of biochemical and physiological processes, such as enzyme kinetics and drug metabolism.
Mécanisme D'action
Target of Action
The compound is part of a class of materials known as Organic Ionic Plastic Crystals (OIPCs), which are being investigated for their potential use in electrochemical energy storage technologies .
Mode of Action
It is known that the hexamethylguanidinium cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .
Biochemical Pathways
The compound’s influence on the thermal, structural, and transport properties of oipcs has been investigated .
Result of Action
It is known that the compound can support high ionic conductivity, with good electrochemical and thermal stability .
Action Environment
The action of Hexamethylguanidinium trifluoromethanolate can be influenced by environmental factors. For instance, the choice of OIPC-forming ions can influence the compound’s thermal, structural, and transport properties .
Avantages Et Limitations Des Expériences En Laboratoire
Hexamethylguanidinium trifluoromethanolate, 97% has a number of advantages when used in laboratory experiments. It is highly stable and has low toxicity, making it safe to use in a variety of experiments. Additionally, it is water-soluble, making it easy to use in aqueous solutions. The main limitation of Hexamethylguanidinium trifluoromethanolate, 97% is that it is highly reactive, and thus, it must be handled with care and stored properly in order to prevent unwanted reactions.
Orientations Futures
There are a number of potential future directions for the use of Hexamethylguanidinium trifluoromethanolate, 97% in scientific research. One potential direction is the use of Hexamethylguanidinium trifluoromethanolate, 97% in the synthesis of new pharmaceuticals and other consumer products. Additionally, Hexamethylguanidinium trifluoromethanolate, 97% could be used in the study of enzyme kinetics and drug metabolism, as well as in the study of metabolic pathways and cellular processes. Finally, Hexamethylguanidinium trifluoromethanolate, 97% could be used in the development of new diagnostic tools and treatments for various diseases.
Méthodes De Synthèse
Hexamethylguanidinium trifluoromethanolate, 97% is synthesized through a two-step process that involves the reaction of hexamethylguanidinium chloride with trifluoromethanol in an aqueous solution. First, the hexamethylguanidinium chloride is dissolved in water, and then trifluoromethanol is added to the solution. The reaction of the two compounds produces Hexamethylguanidinium trifluoromethanolate, 97%, which is then isolated and purified.
Safety and Hazards
Propriétés
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;trifluoromethanolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.CF3O/c1-8(2)7(9(3)4)10(5)6;2-1(3,4)5/h1-6H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQLKLKXTZDZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.C([O-])(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

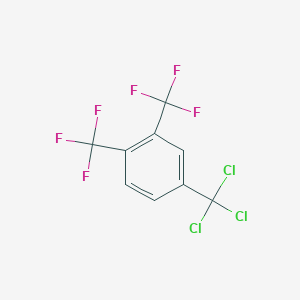
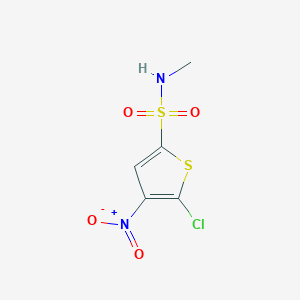
![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)
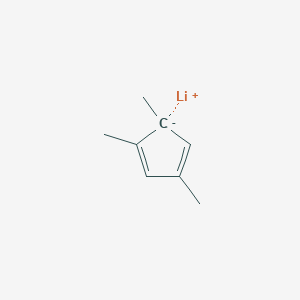

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)


